molecular formula C12H18ClN3O B1477037 2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one CAS No. 2098088-85-6

2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B1477037
CAS No.: 2098088-85-6
M. Wt: 255.74 g/mol
InChI Key: KJAUXLLBCFUXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” is a complex organic compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopy techniques such as FTIR, and 1H NMR . An in-depth analysis of NMR spectral data provides key information in the establishment of structural assignments .


Chemical Reactions Analysis

The reaction product is prone to an intermolecular cyclization via the reaction of the OH group of the pyrazolone ring and the fluorine atom of an adjacent phenyl group .

Scientific Research Applications

Novel Pharmaceutical Compounds Development

Research has led to the identification of compounds with potential pharmaceutical applications, such as glycine transporter 1 inhibitors, which are crucial for central nervous system disorders, and Aurora kinase inhibitors that may be useful in cancer treatment. For example, the development of structurally diverse compounds using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline has been reported, highlighting the importance of such compounds in drug development (Yamamoto et al., 2016).

Chemical Synthesis Methodologies

Innovative synthesis methodologies for compounds incorporating pyrazole or isoxazole moieties have been explored, demonstrating the utility of these frameworks in constructing complex molecules. This includes the synthesis of tricyclic condensed rings incorporating pyrazole or isoxazole moieties bonded to a 4-piperidinyl substituent, illustrating advances in synthetic chemistry that enable the creation of molecules with potential antipsychotic activities (Pinna et al., 2013).

Biological Activities

The exploration of biological activities of similar compounds has revealed their potential in addressing various health conditions, such as cancer, infectious diseases, and neurological disorders. This includes the synthesis and characterization of compounds for their antibacterial, antiviral, and fungicidal activities, indicating the broad spectrum of biological applications of these molecules (Li et al., 2015).

Mechanism of Action

The mechanism of action of pyrazole derivatives can be justified through molecular docking studies. For instance, compound 13 displayed superior antipromastigote activity that was justified by a molecular docking study conducted on Lm-PTR1 .

Future Directions

The future directions for “2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” and similar compounds involve further exploration of their pharmacological effects and potential applications in the treatment of various diseases .

Properties

IUPAC Name

2-chloro-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-9(13)12(17)16-7-3-10(4-8-16)11-5-6-15(2)14-11/h5-6,9-10H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAUXLLBCFUXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NN(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 2
2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 6
2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.